

Fmoc-D-homoleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-homoleucine*

Cat. No.: B557671

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Fmoc-D-homoleucine**, a key building block in modern peptide chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Core Chemical Properties

Fmoc-D-homoleucine, systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid, is a non-proteinogenic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for solid-phase peptide synthesis (SPPS). The D-configuration of the chiral center can impart unique conformational properties and increased enzymatic stability to the resulting peptides.

Below is a summary of its key chemical properties:

Property	Value	Source
CAS Number	204320-60-5	[1]
Molecular Formula	C22H25NO4	[1] [2]
Molecular Weight	367.44 g/mol	[1] [2]
Appearance	White to off-white solid	[1]
Storage Temperature	2-8°C	[3]
Purity	≥ 97% (HPLC)	[1]

Predicted Physicochemical Data:

Property	Predicted Value
Boiling Point	568.1 ± 33.0 °C
Density	1.188 ± 0.06 g/cm³
pKa	3.91 ± 0.23

Note: A specific experimental melting point for **Fmoc-D-homoleucine** is not readily available in the reviewed literature. For reference, the related compound N-Fmoc-N-methyl-D-leucine has a reported melting point range of 110-120°C[\[4\]](#).

Solubility:

Fmoc-D-homoleucine is generally soluble in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF). Quantitative solubility data is not widely published.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of **Fmoc-D-homoleucine**. Below are representative nuclear magnetic resonance (NMR) data.

Nuclear Magnetic Resonance (NMR) Data:

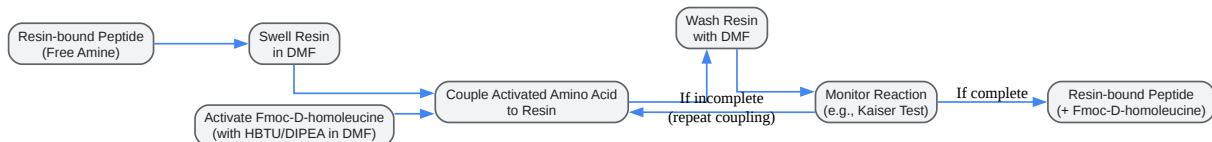
¹ H-NMR (400 MHz, MeOD-d4) δ (ppm)	¹³ C-NMR (100 MHz, MeOD-d4) δ (ppm)
7.75 (d, 2H, Fmoc, J = 7.5 Hz)	176.9 (C=O)
7.64 (t, 2H, Fmoc, J = 6.5 Hz)	158.7 (C=O, Boc)
7.37 (t, 2H, Fmoc, J = 7.3 Hz)	145.5, 145.3, 142.7 (Cq Fmoc)
7.29 (double t, 2H, Fmoc, J = 1.2, 7.4 and 7.5 Hz)	128.9, 128.3, 126.4, 121.0 (CH Fmoc)
4.31 (d, 2H, J = 6.6 Hz)	80.4 (Cq tBu)
4.18 (t, 1H, J= 6.9 Hz)	68.1 (CH2)
4.12 (dd, 1H, 4.8 and 8.2 Hz)	55.7, 52.4 (2×CH)
3.18 (m, 1H)	48.5 (CH)
2.79 (m, 1H)	45.5 (CH2)
2.35 (s, SMe)	30.6, 28.8 (2×CH2)
2.15 (m, 1H)	28.9 (tBu, Boc)
1.92 (m, 1H)	24.5 (CH)
1.73 (m, 1H)	
1.59 (m, 1H)	
1.40, 1.38 (s, tBu Boc)	

Note: The provided NMR data is from a supporting information document where the structure corresponds to **Fmoc-D-homoleucine**^[5]. Specific IR and mass spectrometry data for **Fmoc-D-homoleucine** were not found in the reviewed literature.

Experimental Protocols

The following protocols are adapted from standard Fmoc solid-phase peptide synthesis (SPPS) procedures and are applicable for the incorporation of **Fmoc-D-homoleucine** into a peptide sequence.

Protocol 1: Coupling of Fmoc-D-homoleucine


This protocol describes the coupling of **Fmoc-D-homoleucine** to a resin-bound peptide with a free N-terminal amine.

Materials:

- **Fmoc-D-homoleucine**
- Resin-bound peptide with a free amine
- N,N-Dimethylformamide (DMF)
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)

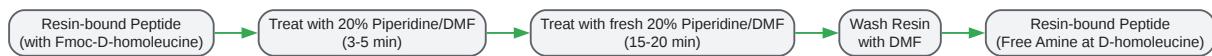
Procedure:

- Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
- Amino Acid Activation: In a separate vessel, dissolve **Fmoc-D-homoleucine** (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
- Coupling Reaction: Drain the DMF from the swollen resin and add the activated **Fmoc-D-homoleucine** solution. Agitate the mixture at room temperature for 1-2 hours.
- Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
- Monitoring: A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

[Click to download full resolution via product page](#)

Fmoc-D-homoleucine Coupling Workflow

Protocol 2: Fmoc-Deprotection of D-homoleucine


This protocol describes the removal of the Fmoc protecting group from the newly incorporated D-homoleucine residue to allow for the next coupling step.

Materials:

- Resin-bound peptide with an N-terminal **Fmoc-D-homoleucine**
- 20% Piperidine in DMF solution

Procedure:

- Initial Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 3-5 minutes.
- Main Deprotection: Drain the solution and add a fresh aliquot of 20% piperidine in DMF. Continue to agitate for 15-20 minutes.
- Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

[Click to download full resolution via product page](#)

Fmoc-D-homoleucine Deprotection Workflow

Potential Applications and Biological Significance

While there is no specific information on signaling pathways directly involving **Fmoc-D-homoleucine**, the incorporation of D-amino acids, such as D-leucine (a close structural analog), into peptides has been shown to confer significant biological advantages. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases. This increased stability can lead to a longer *in vivo* half-life, a desirable property for therapeutic peptides.

Studies on peptides containing D-leucine have demonstrated a range of biological activities, including:

- **Antimicrobial Activity:** The substitution of L-amino acids with D-amino acids can enhance the antimicrobial properties of peptides.[6]
- **Anticancer Activity:** D-amino acid-containing peptides have shown promise as anticancer agents.[6]
- **Improved Pharmacokinetic Properties:** The increased resistance to proteolysis can lead to improved bioavailability and therapeutic efficacy.

The inclusion of D-homoleucine, with its isobutyl side chain, can influence the hydrophobicity and conformational properties of a peptide, potentially leading to novel biological activities. Therefore, **Fmoc-D-homoleucine** serves as a valuable tool for medicinal chemists and drug designers aiming to develop more stable and potent peptide-based therapeutics.

Conclusion

Fmoc-D-homoleucine is a key reagent for the synthesis of peptides with modified backbones. Its use allows for the introduction of a non-proteinogenic D-amino acid, which can enhance the biological and pharmacological properties of the resulting peptides. The protocols outlined in this guide provide a framework for the successful incorporation of **Fmoc-D-homoleucine** into peptide sequences, opening avenues for the development of novel peptide-based therapeutics and research tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-D-homoleucine | C22H25NO4 | CID 2756131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FMOC-D-HOMOLEUCINE | 204320-60-5 [chemicalbook.com]
- 4. H63895.14 [thermofisher.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fmoc-D-homoleucine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557671#fmoc-d-homoleucine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com